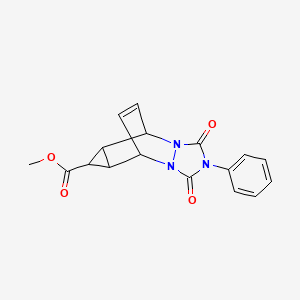
5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carboxylic acid, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carboxylic acid, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-, methyl ester is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carboxylic acid, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo-pyridazine structure, followed by the introduction of the cyclopropane ring and the carboxylic acid ester group. Key reagents and catalysts used in these steps include strong acids, bases, and transition metal catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carboxylic acid, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carboxylic acid, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-, methyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound’s properties make it useful in materials science, particularly in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism by which 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carboxylic acid, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-, methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carboxylic acid: A similar compound without the hexahydro and phenyl groups.
1,3-Dioxo-2-phenyl-hexahydro-1H,5H-5,7-etheno-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine: A variant with different substituents on the core structure.
Uniqueness
The uniqueness of 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carboxylic acid, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-, methyl ester lies in its specific combination of fused rings and functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
65138-04-7 |
|---|---|
Fórmula molecular |
C17H15N3O4 |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
methyl 3,5-dioxo-4-phenyl-2,4,6-triazatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-9-carboxylate |
InChI |
InChI=1S/C17H15N3O4/c1-24-15(21)14-12-10-7-8-11(13(12)14)20-17(23)18(16(22)19(10)20)9-5-3-2-4-6-9/h2-8,10-14H,1H3 |
Clave InChI |
SAYWENUPKJXPRT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2C1C3C=CC2N4N3C(=O)N(C4=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















